molecular formula C16H12Cl2OS B13098609 4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13098609
M. Wt: 323.2 g/mol
InChI Key: IJIJBZGCTHLGFN-UHFFFAOYSA-N
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Description

4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is a sulfur-containing aromatic compound characterized by a thiobenzaldehyde moiety linked via a propanone chain to a 2,5-dichlorophenyl group. The aldehyde group confers electrophilic reactivity, enabling participation in condensation or nucleophilic addition reactions. The 2,5-dichlorophenyl substituent enhances lipophilicity and may contribute to biological activity, as chlorinated aromatic systems are often associated with antimicrobial or antitumor properties .

Properties

Molecular Formula

C16H12Cl2OS

Molecular Weight

323.2 g/mol

IUPAC Name

4-[3-(2,5-dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H12Cl2OS/c17-13-6-7-15(18)14(9-13)16(19)8-5-11-1-3-12(10-20)4-2-11/h1-4,6-7,9-10H,5,8H2

InChI Key

IJIJBZGCTHLGFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=CC(=C2)Cl)Cl)C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2,5-dichlorobenzaldehyde with a thiol compound under controlled conditions. One common method includes the use of a base-catalyzed reaction where the thiol group is introduced to the aldehyde, followed by oxidation to form the final product. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.

Major Products

    Oxidation: 4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzoic acid.

    Reduction: 4-[3-(2,5-Dichlorophenyl)-3-hydroxypropyl]thiobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dichlorophenyl group may also interact with hydrophobic pockets in biological molecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

a. Sulfonamide Derivatives (Compounds 18 and 19)
  • Structure : Compounds 18 and 19 (from ) feature sulfonamide and pyrrole/pyrazole rings instead of the thiobenzaldehyde and dichlorophenyl groups.
  • Synthesis : Synthesized via refluxing hydrazide intermediates with diketones (e.g., 2,4-pentanedione or 2,5-hexanedione) in propan-2-ol or acetic acid .
  • Spectroscopy : In compound 19, pyrrole CH₃ groups resonate at 10.91 ppm in ¹³C-NMR, while aromatic carbons of the pyrrole ring appear at 102.84 ppm and 126.69 ppm . This contrasts with the target compound, where the dichlorophenyl group would likely exhibit downfield-shifted aromatic carbons (e.g., 120–140 ppm) due to electron-withdrawing Cl substituents.
b. Thioether vs. Ether/Amino Linkers
  • Electrophilicity : The thiobenzaldehyde group in the target compound is more electrophilic than benzaldehyde analogs due to sulfur’s polarizability, enhancing reactivity toward nucleophiles.
  • Lipophilicity : Thioethers (logP ~3–4) are generally more lipophilic than ethers or amines, which may improve membrane permeability compared to sulfonamide derivatives like compound 19 (logP ~1–2) .

Substituent Effects

a. Chlorine vs. Methyl/Pyrrole Groups
  • Electronic Effects : The 2,5-dichlorophenyl group in the target compound introduces strong electron-withdrawing effects, stabilizing the ketone via conjugation. In contrast, methyl groups in compound 18 or pyrrole rings in compound 19 are electron-donating, altering reaction pathways and intermediate stability .
  • Biological Activity: Chlorinated aromatics often exhibit enhanced antimicrobial activity compared to methylated analogs. For example, dichlorophenyl derivatives may inhibit bacterial enzymes more effectively than non-halogenated systems.

Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Key Functional Groups ¹³C-NMR Shifts (ppm) logP (Predicted)
Target Compound Thiobenzaldehyde, Dichlorophenyl Aromatic C-Cl: 120–140 ~3.5
Compound 18 (Pyrazole) Sulfonamide, Pyrazole CH₃ (Pyrazole): ~10–12 ~1.8
Compound 19 (Pyrrole) Sulfonamide, Pyrrole CH₃ (Pyrrole): 10.91; Aromatic C: 102–126 ~2.1

Research Findings and Implications

  • Reactivity: The thiobenzaldehyde group’s electrophilicity makes the target compound a candidate for Schiff base formation or thiazolidinone synthesis, whereas sulfonamide analogs (e.g., compound 19) are more suited for hydrogen-bonding interactions in drug design .
  • Biological Potential: Dichlorophenyl derivatives often show superior bioactivity over non-halogenated analogs. For instance, chlorinated aromatics inhibit cytochrome P450 enzymes more effectively than methylated systems.

Biological Activity

4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is a synthetic organic compound with significant biological activity. This compound, characterized by its unique thiobenzaldehyde structure and the presence of a dichlorophenyl moiety, has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of cancer research and enzyme inhibition.

Molecular Structure

  • Molecular Formula : C16H12Cl2OS
  • Molecular Weight : 323.2 g/mol
  • IUPAC Name : this compound

Structural Representation

PropertyValue
Molecular FormulaC16H12Cl2OS
Molecular Weight323.2 g/mol
IUPAC NameThis compound
InChI KeyYUEXVRWPGGNJLL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction may involve:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
  • Antioxidant Activity : It may mitigate oxidative stress by scavenging free radicals.
  • Signal Transduction Modulation : The compound can influence signaling pathways associated with cell proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit key enzymes involved in cancer metabolism. For example:

  • Cyclooxygenase (COX) Inhibition : Research suggests that this compound may inhibit COX enzymes, which are crucial in the inflammatory process and cancer progression.
  • Protein Kinase Inhibition : The compound has shown potential in inhibiting certain protein kinases involved in cell signaling pathways related to cancer cell growth.

Case Studies

  • Study on Anticancer Activity
    • Objective : To assess the cytotoxic effects of the compound on human breast cancer cells (MCF-7).
    • Methodology : MCF-7 cells were treated with varying concentrations of this compound. Cell viability was measured using an MTT assay.
    • Results : The compound exhibited a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
  • Enzyme Inhibition Assay
    • Objective : To evaluate the inhibitory effect of the compound on COX enzymes.
    • Methodology : COX enzyme activity was measured using a spectrophotometric assay in the presence of different concentrations of the compound.
    • Results : A notable decrease in COX activity was recorded, suggesting effective inhibition by the compound.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameAnticancer ActivityEnzyme Inhibition
This compoundHighModerate
2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehydeModerateHigh
3-(3,5-Dichlorophenyl)benzonitrileLowLow

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